molecular formula C16H32O4Zn B8228713 Ethylhexanoic acid zinc salt

Ethylhexanoic acid zinc salt

Cat. No.: B8228713
M. Wt: 353.8 g/mol
InChI Key: YMJINPOBNZQUFX-UHFFFAOYSA-N
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Description

Ethylhexanoic acid zinc salt (CAS 136-53-8), also known as zinc bis(2-ethylhexanoate) or zinc octoate, is a coordination compound with the molecular formula C₁₆H₃₀O₄Zn and a molecular weight of 351.8 g/mol . It is a yellowish liquid with a density of 1.17 g/cm³ and a flash point of 40°C, exhibiting excellent stability and solubility in organic solvents .

Properties

IUPAC Name

2-ethylhexanoic acid;zinc
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16O2.Zn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJINPOBNZQUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Zn]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O4Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Zinc Oxide with 2-Ethylhexanoic Acid

The classical method involves reacting zinc oxide (ZnO) with 2-ethylhexanoic acid (C<sub>8</sub>H<sub>16</sub>O<sub>2</sub>) in a 1:1.5 molar ratio under reflux conditions. Water generated during the reaction is removed via azeotropic distillation using toluene or benzene, driving the equilibrium toward product formation. The process occurs in two stages:

  • Neutral Salt Formation :
    3C7H15COOH+3ZnO3Zn(C7H15COO)2+3H2O3\, \text{C}_7\text{H}_{15}\text{COOH} + 3\, \text{ZnO} \rightarrow 3\, \text{Zn}(\text{C}_7\text{H}_{15}\text{COO})_2 + 3\, \text{H}_2\text{O}

  • Basic Salt Synthesis :
    Zn(C7H15COO)2+ZnO(C7H15COO)6Zn4O\text{Zn}(\text{C}_7\text{H}_{15}\text{COO})_2 + \text{ZnO} \rightarrow (\text{C}_7\text{H}_{15}\text{COO})_6\text{Zn}_4\text{O}

Gordon and Silver’s work corroborates this mechanism, demonstrating that boiling neutral zinc 2-ethylhexanoate with excess ZnO yields the basic salt. However, this method requires prolonged heating (5–10 hours) and careful water removal, limiting its scalability.

Advanced Industrial Preparation Techniques

Zinc Chloride-Alkali Hydroxide Route

A scalable alternative employs zinc chloride (ZnCl<sub>2</sub>), sodium hydroxide (NaOH), and 2-ethylhexanoic acid in a 1:2:1.5 molar ratio. The reaction proceeds at 50–60°C in aqueous medium, with hexamethylene tetramine added to suppress Zn(OH)<sub>2</sub> precipitation. Key steps include:

  • Neutralization : NaOH reacts with 2-ethylhexanoic acid to form sodium 2-ethylhexanoate.

  • Metathesis : Sodium salt reacts with ZnCl<sub>2</sub> to yield zinc 2-ethylhexanoate.

  • Solvent Extraction : n-Hexane separates the organic phase, which is dried and distilled to isolate the product.

Example 1 (Patent HU207089B):

  • Reactants: 0.4 mol NaOH, 0.3 mol 2-ethylhexanoic acid, 0.2 mol ZnCl<sub>2</sub>.

  • Conditions: 50–60°C, 1 hour stirring.

  • Yield: 97% (55 g product, 22.8% Zn content).

pH-Modulated Synthesis with Auxiliary Acids

Chinese Patent CN108794324A introduces pH control using auxiliary acids (e.g., propionic acid, CO<sub>2</sub>) to enhance zinc incorporation and product fluidity. The method combines ZnO, water, alcohols (methanol, isopropanol), and solvents (toluene, hexane) with incremental acid addition to maintain pH 7–10.

Example 2 (Patent CN108794324A):

  • Reactants: 31 g Zn(OH)<sub>2</sub>, 60 g 2-ethylhexanoic acid, 20 g propionic acid.

  • Conditions: 60°C, 16 hours.

  • Outcome: 76 g product, 22% Zn, viscosity 14,000 mPa·s.

Optimization of Reaction Parameters

Molar Ratios and Stoichiometric Impact

Deviations from the optimal 1:2:1.5 (ZnCl<sub>2</sub>:NaOH:acid) ratio significantly alter product composition:

Acid:ZnCl<sub>2</sub> RatioProduct Composition
1.5:1100% basic salt
2.0:170% basic, 30% neutral salt
0.5:150% basic salt, 50% Zn(OH)<sub>2</sub>

Excess acid favors neutral salt formation, while insufficient acid yields zinc hydroxide impurities.

Solvent and Temperature Effects

  • Solvents : Toluene and n-hexane improve phase separation and reduce viscosity.

  • Temperature : Reactions at 50–60°C maximize yield; higher temperatures (>100°C) risk decarboxylation.

Characterization and Quality Control

Analytical Techniques

  • IR Spectroscopy : Peaks at 1,540 cm<sup>−1</sup> (carboxylate C=O) and 680 cm<sup>−1</sup> (Zn-O) confirm structure.

  • Zinc Content Analysis : Complexometric titration with EDTA verifies Zn levels (theoretical: 23%).

  • Viscosity Measurements : Rotational viscometers assess fluidity (target: <20,000 mPa·s).

Environmental and Economic Considerations

Waste Utilization

Zinc carbonate from industrial waste can replace ZnO after HCl treatment, reducing raw material costs.

Solvent Recycling

Distillation recovers >90% of toluene and hexane, minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethylhexanoic acid zinc salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form zinc oxide and other by-products.

    Reduction: It can be reduced back to zinc metal under certain conditions.

    Substitution: It can participate in substitution reactions where the ethylhexanoate ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

    Substitution: Ligands such as phosphines or amines can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

Chemistry

  • Catalyst in Polymerization Reactions : Ethylhexanoic acid zinc salt serves as an effective catalyst in the polymerization of various monomers. Its ability to coordinate with monomers enhances reaction rates and yields.
  • Stabilizer for PVC : It is widely used as a stabilizer in the production of polyvinyl chloride (PVC), improving thermal stability and processing characteristics .

Biology

  • Synthesis of Zinc Oxide Nanoparticles : The compound is utilized in synthesizing zinc oxide nanoparticles, which have applications in drug delivery systems and bioimaging due to their biocompatibility and unique optical properties .

Medicine

  • Antimicrobial Coatings : Zinc oxide nanoparticles derived from this compound are incorporated into antimicrobial coatings for medical devices, enhancing their resistance to bacterial colonization .
  • Wound Dressings : The antimicrobial properties of zinc oxide make it suitable for use in wound dressings, promoting healing while preventing infection .

Industry

  • Drier for Paints and Coatings : this compound acts as a drier in paints, facilitating faster drying times and improving the durability of the final product. Its effectiveness is attributed to the formation of zinc-based complexes that accelerate oxidative drying processes .
  • Activator for Rubbers : In rubber manufacturing, it serves as an activator for both natural and synthetic rubbers, enhancing their mechanical properties .

Case Study 1: Corrosion Protection

A study demonstrated that chamber treatment with ethylhexanoic acid significantly inhibits the initiation of zinc corrosion. The protective effect was observed over extended periods, with complete protection lasting up to 1680 hours under specific conditions. This was attributed to the compound's ability to form a protective layer on the zinc surface, thereby preventing moisture penetration and corrosion initiation .

Treatment ConditionDuration of Protection
Ethylhexanoic AcidUp to 1680 hours
Other Carboxylic AcidsLess than 72 hours

Case Study 2: Synthesis of Zinc Oxide Nanoparticles

Research indicated that using this compound for synthesizing zinc oxide nanoparticles resulted in particles with controlled size and morphology. These nanoparticles exhibited excellent antimicrobial activity against various pathogens, making them suitable for medical applications such as wound healing and coatings .

Mechanism of Action

The mechanism of action of ethylhexanoic acid zinc salt involves its ability to dissociate into zinc ions and ethylhexanoate anions. The zinc ions can interact with various molecular targets, including enzymes and proteins, affecting their activity. In the case of its use as a catalyst, the zinc ions facilitate the polymerization process by coordinating with the monomers and promoting their reaction .

Comparison with Similar Compounds

Ethylhexanoic Acid Metal Salts

Ethylhexanoic acid forms salts with various metals, each differing in reactivity, toxicity, and application.

Compound CAS Number Molecular Formula Key Properties Applications Performance Metrics
Zinc 2-ethylhexanoate 136-53-8 C₁₆H₃₀O₄Zn High stability, low toxicity, yellowish liquid Corrosion inhibition, paint driers, rubber curing PAE: 1,680 hours (zinc protection)
Cobalt 2-ethylhexanoate 136-52-7 C₁₆H₃₀CoO₄ Dark blue liquid, higher toxicity Accelerator in polyester resins, oxidation catalysts Faster curing but causes discoloration in paints; limited use in eco-friendly products
Manganese 2-ethylhexanoate 15974-07-9 C₁₆H₃₀MnO₄ Brown liquid, moderate toxicity Oxidative drying agent in coatings Intermediate reactivity; less stable than zinc salts
Lead 2-ethylhexanoate 301-08-6 C₁₆H₃₀O₄Pb High density, toxic Historical use in lead-based paints (phased out due to toxicity) Obsolete; replaced by zinc and cobalt alternatives

Key Findings :

  • Zinc salts outperform cobalt and manganese salts in corrosion inhibition longevity due to their mixed blocking-activation mechanism , which stabilizes passive oxide layers on metals .
  • Cobalt salts are more reactive but pose environmental and health risks, restricting their use in modern formulations .

Other Zinc-Based Corrosion Inhibitors

Compound Structure Solubility Corrosion Protection Mechanism PAE (Hours) Disadvantages
Zinc 2-ethylhexanoate Branched alkyl chain Organic solvents Adsorption film formation, passivation stabilization 1,680 Limited effectiveness in acidic environments
Zinc acetate Short-chain carboxylate Water, alcohols Formation of protective zinc hydroxide layers 24–48 Poor adhesion to non-polar surfaces
Zinc chloride Inorganic salt Water, polar solvents Electrochemical passivation <12 Hygroscopic, promotes pitting corrosion
Zinc stearate Long-chain fatty acid Non-polar solvents Hydrophobic barrier formation 48–72 Low thermal stability above 120°C

Key Findings :

  • Zinc 2-ethylhexanoate provides 70x longer protection than zinc chloride and acetate due to its organic ligand’s ability to form stable surface films .
  • Zinc stearate is less effective in humid environments but widely used in plastics for its lubricating properties .

Functional Comparison in Paint Driers

Property Zinc 2-ethylhexanoate Cobalt 2-ethylhexanoate Manganese 2-ethylhexanoate
Drying Speed Moderate Fast Slow
Color Stability Excellent (no yellowing) Poor (darkens coatings) Moderate
Environmental Impact Low toxicity High toxicity Moderate toxicity
Cost $$ $$$ $$

Key Findings :

  • Zinc 2-ethylhexanoate is preferred in water-based and eco-friendly coatings due to its low toxicity and color stability .
  • Cobalt remains dominant in high-performance industrial coatings but faces regulatory scrutiny .

Biological Activity

Ethylhexanoic acid zinc salt, also known as zinc 2-ethylhexanoate, is a coordination compound formed from zinc and 2-ethylhexanoic acid. This compound has garnered attention for its diverse biological activities, particularly in relation to its effects on human health and environmental safety. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C₁₆H₃₀O₄Zn
  • CAS Number : 136-53-8
  • Molar Mass : 338.82 g/mol

The compound is characterized by its ability to form stable complexes with various biological molecules, which can influence its biological activity.

The biological activity of this compound primarily revolves around its role in zinc metabolism and its interaction with cellular mechanisms. Research indicates that:

  • Zinc Deficiency and Toxicity : Ethylhexanoic acid can induce zinc deficiency in developing embryos, leading to developmental toxicity. Studies have shown that the presence of ethylhexanoic acid can exacerbate the toxic effects of zinc deficiency in embryonic cultures .
  • Metallothionein Induction : The compound is associated with the induction of metallothionein (MT), a protein that binds heavy metals and plays a crucial role in protecting cells from metal toxicity .

In Vitro Studies

In vitro studies have demonstrated that this compound has significant effects on cell cultures:

  • Developmental Toxicity : Research using embryo cultures has shown that exposure to ethylhexanoic acid-treated sera led to developmental toxicity, which was mitigated by zinc supplementation .
  • Corrosion Inhibition : Ethylhexanoic acid exhibits protective properties against zinc corrosion, suggesting potential applications in materials science .

In Vivo Studies

Animal studies have provided insights into the reproductive and developmental toxicity of ethylhexanoic acid:

  • Reproductive Toxicity : A study involving dietary exposure to di-2-ethylhexyl terephthalate (a precursor to ethylhexanoic acid) showed no reproductive or developmental effects at various doses, indicating a complex interaction between the compound and reproductive health .
  • Acute Toxicity : The acute oral LD50 for ethylhexanoic acid was determined to be greater than 8.0 ml/kg in rats, indicating relatively low acute toxicity .

Case Study 1: Developmental Effects in Animal Models

A study investigated the impact of dietary zinc supplementation on rats exposed to ethylhexanoic acid. Results indicated that while high doses led to developmental issues due to induced zinc deficiency, supplementation effectively reduced these adverse effects .

Case Study 2: Corrosion Protection Efficacy

Research demonstrated that treatment with ethylhexanoic acid significantly inhibited the initiation of corrosion in zinc samples. The protective effect lasted for over 42 months under outdoor conditions, showcasing its potential for industrial applications .

Data Tables

Study Type Findings Reference
In VitroInduction of metallothionein; developmental toxicity due to zinc deficiency
In VivoNo reproductive/developmental effects at various doses
Corrosion StudiesComplete protection against corrosion for over 42 months

Q & A

Q. How does this compound influence reaction kinetics in polymer stabilization or corrosion inhibition?

  • In polyvinyl chloride (PVC) stabilization, it acts as a Lewis acid catalyst, accelerating HCl scavenging. Monitor degradation rates via HCl emission assays (e.g., Congo red test) and compare with alternative stabilizers like Ca/Zn soaps .
  • For corrosion inhibition (e.g., in coatings), electrochemical impedance spectroscopy (EIS) reveals its passivation efficiency on metal substrates. Studies report ~85% inhibition efficiency at 0.5 wt% concentration in acidic media .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

  • Discrepancies may arise from solvent purity or temperature variations. Systematic studies should:
  • Use HPLC-grade solvents.
  • Measure solubility via gravimetric analysis at fixed temperatures (e.g., 20°C, 40°C).
  • Cross-validate with dynamic light scattering (DLS) to detect colloidal suspensions misreported as solubility .

Q. How can computational modeling elucidate the coordination geometry of this compound in solution?

  • Density functional theory (DFT) simulations predict tetrahedral or octahedral Zn²⁺ coordination, depending on solvent polarity. Compare with EXAFS data to validate ligand binding distances (e.g., Zn–O bond length ~2.0 Å) .

Q. What role does this compound play in aerosol droplet dynamics, and how is this quantified experimentally?

  • In spray systems (e.g., combustion studies), it modifies droplet size distribution due to its surfactant properties. Use wide-angle light scattering (WALS) with Mie theory analysis to measure droplet diameters (e.g., 10–50 µm in ethanol mixtures) .

Methodological Considerations

Q. How should researchers design experiments to assess environmental impacts of this compound?

  • Follow OECD guidelines for ecotoxicity:
  • Aquatic toxicity : Daphnia magna immobilization tests (EC₅₀ typically >100 mg/L).
  • Biodegradation : Modified Sturm test to measure CO₂ evolution over 28 days .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

  • Use nonlinear regression (e.g., log-logistic models) to calculate LC₅₀/EC₅₀ values. Include confidence intervals and assess goodness-of-fit via Akaike information criterion (AIC) .

Data Interpretation and Reporting

Q. How can researchers address variability in thermal decomposition data across studies?

  • Standardize heating rates (e.g., 10°C/min) and sample mass (~5 mg) in TGA. Report both onset and peak decomposition temperatures, as oxidative vs. inert atmospheres yield divergent profiles .

Q. What metadata is critical when publishing datasets on this compound’s applications?

  • Include:
  • Synthesis conditions (solvent, temperature, catalyst).
  • Purity metrics (elemental analysis, ICP-OMS for Zn%).
  • Environmental parameters (humidity, light exposure) for stability studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethylhexanoic acid zinc salt
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.